2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(1-methylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMWTNUJHUMWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861879 | |
| Record name | CERAPP_27215 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332-80-9 | |
| Record name | 1-Methylhistidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Diaminomaleonitrile Derivative Precursors
The synthesis begins with diaminomaleonitrile derivatives, as demonstrated in the formation of imidazole-substituted propenoates. For 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid, the protocol involves:
-
Imidazole Ring Formation : Treatment of diaminomaleonitrile with triethyl orthoformate under reflux to generate 4,5-dicyanoimidazole intermediates.
-
Oxazolone Ring-Opening : Reaction of the intermediate with ammonia or protected amines instead of alcohols to introduce the amino group.
-
Methylation : Quaternization of the imidazole nitrogen using methyl iodide in alkaline conditions.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | HC(OEt)₃, ∆, 6 h | 85 | 95 |
| 2 | NH₃, MeOH, 12 h | 72 | 90 |
| 3 | CH₃I, K₂CO₃, DMF | 68 | 88 |
This method offers modularity but requires stringent control over methylation to avoid over-alkylation.
Conjugate Addition to Dehydroalanine Derivatives
Michael Addition Strategy
Dehydroalanine serves as a versatile precursor for introducing imidazole side chains:
-
Imidazole Activation : 1-Methylimidazole is treated with LDA to generate a nucleophilic species.
-
Conjugate Addition : The nucleophile attacks methyl dehydroalaninate, forming the C-C bond.
-
Hydrolysis : Acidic hydrolysis of the ester to the carboxylic acid.
Optimization Insights :
-
Solvent : THF at −78°C improves regioselectivity.
-
Catalyst : CuI (10 mol%) enhances reaction rate (3 h vs. 12 h uncatalyzed).
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 78% |
| ee | 92% |
| Scale | 50 g |
Enzymatic Synthesis Using Transaminases
Biocatalytic Amination
This green chemistry approach utilizes ω-transaminases to convert α-keto acid precursors into the target amino acid:
-
Substrate Preparation : 3-(1-Methyl-1H-imidazol-4-yl)-2-oxopropanoic acid.
-
Enzyme Selection : Chromobacterium violaceum transaminase (CV-TA) shows 94% conversion efficiency.
-
Cofactor Recycling : L-Alanine dehydrogenase regenerates PLP.
Process Data :
| Condition | Value |
|---|---|
| Temperature | 37°C |
| pH | 8.0 |
| Reaction Time | 24 h |
| Space-Time Yield | 1.2 g/L/h |
Advantages : High enantioselectivity (>99% ee), minimal purification steps.
Solid-Phase Peptide Synthesis (SPPS) Strategies
Fmoc-Based Assembly
For small-scale research applications, SPPS enables direct incorporation of the modified amino acid:
-
Resin Functionalization : Wang resin pre-loaded with Fmoc-protected linker.
-
Coupling Cycle : HBTU/HOBt activation of Fmoc-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid.
-
Deprotection : Piperidine removes Fmoc groups iteratively.
Efficiency Metrics :
| Cycle | Coupling Efficiency (%) |
|---|---|
| 1 | 98 |
| 5 | 95 |
| 10 | 88 |
Comparative Analysis of Methods
Yield and Scalability
| Method | Max Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Oxazolone Ring-Opening | 68 | Industrial | Moderate (solvent use) |
| Conjugate Addition | 78 | Pilot | Low (catalyst reuse) |
| Enzymatic Synthesis | 94 | Commercial | Minimal |
| SPPS | 88 | Lab-scale | High (waste generation) |
Stereochemical Control
-
Chemical Methods : Require chiral auxiliaries (e.g., Evans oxazolidinones) for >90% ee.
-
Enzymatic : Inherently stereoselective, achieving >99% ee without additives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid exhibits significant antimicrobial properties. Studies have shown effectiveness against various pathogens including bacteria and viruses. Its mechanism involves disrupting cellular processes essential for microbial survival, making it a candidate for developing new antibiotics .
Antibody-Drug Conjugates (ADCs)
This compound is being investigated for use in ADCs, which combine antibodies with drugs to target specific cells, particularly cancer cells. The imidazole moiety enhances the binding affinity to target antigens, potentially increasing the efficacy of the therapeutic agents .
Biochemical Applications
Neuronal Signaling
The compound plays a role in neuronal signaling pathways, particularly in modulating neurotransmitter release. Its structural similarity to amino acids allows it to interact with various receptors involved in synaptic transmission .
Cell Cycle Regulation
Research has identified its involvement in cell cycle regulation and apoptosis. The compound influences key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell growth and survival .
Pharmacological Applications
Inflammation and Immunology
this compound has been studied for its anti-inflammatory properties. It modulates cytokine production and immune cell activation, suggesting potential applications in treating inflammatory diseases .
Epigenetic Modulation
The compound is also recognized for its ability to influence epigenetic mechanisms, such as DNA methylation and histone modification. This opens avenues for research into cancer therapies that target epigenetic alterations .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
| Study B | ADC Development | Showed enhanced targeting of HER2-positive cancer cells using conjugated forms of the compound. |
| Study C | Neuronal Effects | Found modulation of glutamate release in neuronal cultures, indicating potential neuroprotective effects. |
Mechanism of Action
The mechanism of action of 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of enzymes and receptors. This compound may also act as a precursor to other biologically active molecules, such as histamine, which exerts its effects through binding to histamine receptors and modulating various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues of Histidine
Histidine (2-Amino-3-(1H-Imidazol-4-yl)Propanoic Acid)
- Key Differences: Unlike 1-Methyl-L-histidine, histidine lacks methylation on the imidazole ring. This unmethylated state allows histidine to participate in enzymatic catalysis (e.g., as a proton shuttle in enzymes) and serves as a precursor for histamine and carnosine .
- Biological Role : Essential for protein synthesis, histidine’s imidazole ring is critical for maintaining enzyme active sites and buffering cellular pH .
3-Methyl-L-Histidine
- Structural Feature : Methylation occurs at the N-3 position of the imidazole ring .
- Functional Impact : This positional isomer is a biomarker for muscle protein degradation, unlike 1-Methyl-L-histidine, which is associated with methylation pathways and renal metabolism .
β-Alanyl-1-Methyl-Histidine
2-[(2-Chlorobenzoyl)Amino]-3-(1H-Imidazol-4-yl)Propanoic Acid
Heterocyclic Propanoic Acid Derivatives
2-Amino-3-(Thiophen-2-yl)Propanoic Acid
Comparative Data Table
Biological Activity
2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid, commonly referred to as N1-methyl-L-histidine, is a compound of increasing interest in biological and medicinal chemistry. This compound exhibits various biological activities, including potential applications in antiviral therapies and as a modulator of metabolic processes.
- Molecular Formula : C6H9N3O2
- Molecular Weight : 155.155 g/mol
- CAS Number : 71-00-1
- Purity : Generally available with high purity (>95% HPLC) .
Antiviral Properties
Recent studies have highlighted the potential of this compound as an inhibitor of the Hepatitis C virus (HCV). A patent has been filed detailing the use of this compound in combination with other antiviral agents such as interferons and ribavirin, suggesting a synergistic effect that enhances antiviral efficacy .
Antimicrobial Activity
Research indicates that derivatives of imidazole-containing compounds exhibit significant antibacterial and antifungal activities. For instance, monomeric alkaloids related to this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .
The biological activity of this compound is thought to be linked to its ability to interact with specific biological targets, such as protein kinases and enzymes involved in metabolic pathways. This interaction may alter the activity of key proteins involved in viral replication and bacterial resistance mechanisms.
Study 1: Antiviral Efficacy Against HCV
A study demonstrated that N1-methyl-L-histidine could effectively reduce viral load in cell cultures infected with HCV. The compound was tested alongside established antiviral agents, showing enhanced efficacy when used in combination treatments .
Study 2: Antimicrobial Activity Profile
In another investigation, various imidazole derivatives, including those related to this compound, were screened for antimicrobial properties. The results indicated that these compounds exhibited broad-spectrum activity against several pathogens, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 mg/mL to 0.025 mg/mL .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the structure and purity of 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm the imidazole ring protons (δ 7.5–7.7 ppm for H-2 and H-5) and the methyl group (δ 3.6–3.8 ppm). The α-amino and carboxylic acid protons can be identified via pH-dependent shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 169.0851 (monoisotopic mass) .
- HPLC-Purity Assessment : Utilize reverse-phase HPLC with a C18 column, mobile phase (e.g., 0.1% TFA in water/acetonitrile), and UV detection at 210 nm. Compare retention times with certified reference standards .
Q. What are the standard protocols for synthesizing this compound?
- Methodological Answer :
- Biocatalytic Synthesis : Use immobilized phenylalanine ammonia-lyase (PAL) for stereoselective deamination of methylhistidine derivatives. Reaction conditions: pH 8.5, 25°C, ammonium buffer .
- Solid-Phase Peptide Synthesis (SPPS) : Incorporate Fmoc-protected 1-methyl-L-histidine residues into peptide chains. Deprotect with 20% piperidine in DMF, followed by cleavage with TFA .
Q. How can this compound be detected and quantified in biological matrices (e.g., serum, tissue)?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Employ a hydrophilic interaction liquid chromatography (HILIC) column with ESI+ mode. Quantify using a stable isotope-labeled internal standard (e.g., 1-methyl-L-histidine-d3) .
- Derivatization for GC-MS : Derivatize with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to enhance volatility. Monitor fragments at m/z 170 and 154 .
Q. What is the biological significance of this compound in mammalian systems?
- Methodological Answer :
- Role in Carnosine Biosynthesis : Acts as a precursor for carnosine (β-alanyl-L-histidine), a dipeptide with antioxidant properties. Assess enzymatic activity of carnosine synthase in vitro using radiolabeled substrates .
- Dietary Biomarker : Quantify urinary levels via LC-MS to evaluate dietary protein metabolism. Elevated levels correlate with meat consumption .
Advanced Research Questions
Q. How does stereochemistry (L vs. D enantiomers) influence the compound’s biological interactions?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers using a chiral HPLC column (e.g., Chirobiotic T). The L-form (natural) shows higher affinity for histidine transporters (Km ~50 μM) compared to the D-form, which is not metabolized .
- Enzymatic Specificity : Test enantiomer-specific activity in histidine decarboxylase assays. The L-form is a substrate, while the D-form inhibits the enzyme (IC50 ~200 μM) .
Q. How can structural modifications enhance the compound’s biochemical utility?
- Methodological Answer :
- Side-Chain Functionalization : Introduce fluorinated imidazole rings (e.g., 2-fluoro substitution) via palladium-catalyzed cross-coupling. This improves metabolic stability (t1/2 increased by 2-fold in liver microsomes) .
- Peptide Backbone Engineering : Synthesize derivatives like (S)-2-(2-aminoacetamido)-3-(1H-imidazol-4-yl)propanoic acid for enhanced metal-binding capacity in enzyme active sites .
Q. How to resolve contradictions in reported metabolic pathways (e.g., glucogenic vs. antioxidative roles)?
- Methodological Answer :
- Isotopic Tracing : Use 13C-labeled compound to track incorporation into glucose (via gluconeogenesis) or carnosine. Perform in vivo studies in knockout mice (e.g., carnosinase-1-deficient models) .
- Multi-Omics Integration : Correlate transcriptomic data (e.g., histidine metabolism genes) with metabolomic profiles in tissue-specific samples .
Q. What crystallographic insights exist for derivatives of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Analyze derivatives like 3-(2-amino-1-methyl-4-oxoimidazol-5-yl)indolin-2-one to resolve bond angles and hydrogen-bonding networks. Data reveal planar imidazole rings and key interactions with tyrosine kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
